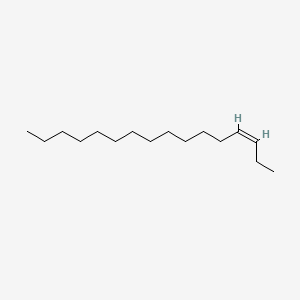

3-Hexadecene, (Z)-

Descripción

Historical Context and Initial Detections of Alkene Natural Products

The study of natural products dates back to the early 19th century, forming the bedrock of organic chemistry. wou.edu Initially, research focused on substances derived from plants and animals. wou.edu The discovery of alkenes in natural sources has a rich history, with many of these compounds playing crucial roles in biological processes. wou.edu For instance, ethylene (B1197577) is a well-known plant hormone involved in fruit ripening. quora.com

The detection of specific long-chain alkenes like (Z)-3-Hexadecene is a more recent development, largely attributable to advancements in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This technology allows for the separation and identification of individual components within complex mixtures. rjpbcs.com Through such methods, (Z)-3-Hexadecene has been identified as a volatile compound in a variety of natural sources.

Initial detections have been reported in the essential oils and extracts of several plants. For example, it has been identified in the leaf extracts of Gongronema latifolium, a plant used in traditional medicine in Nigeria. rjpbcs.com It has also been found in the bark extract of Barringtonia acutangula, a tree native to India. ijpsr.com Furthermore, research has detected (Z)-3-Hexadecene in the volatile compounds of coffee flowers (Coffea arabica) and as a constituent in the petroleum ether fraction of Helicteres baruensis leaves. nih.govresearchgate.net

Significance of Long-Chain Alkenes in Chemical Biology and Material Science

Long-chain alkenes, a class of hydrocarbons that includes (Z)-3-Hexadecene, hold considerable importance in both chemical biology and material science. In the biological realm, these molecules can serve as chemical signals or pheromones in insects, influencing behaviors such as mating and aggregation. ontosight.ai They are also integral components of natural waxes found on plants and animals, providing a protective barrier against water loss and environmental stressors. ontosight.aibiofueljournal.com

In the field of material science, alkenes are fundamental building blocks. wou.edu Their carbon-carbon double bond is a reactive site that allows for polymerization, the process of linking small monomer units into long chains to create polymers. oit.edu This reactivity makes long-chain alkenes valuable precursors in the synthesis of plastics, lubricants, and surfactants. wou.eduontosight.ai The specific properties of the resulting materials are influenced by the length and structure of the alkene chain.

Furthermore, the enzymatic epoxidation of long-chain terminal alkenes is an area of research focused on producing epoxides, which are valuable intermediates in the synthesis of fine chemicals for industries such as pharmaceuticals and polymers. mdpi.com

Scope and Objectives of Academic Research on (Z)-3-Hexadecene

Current academic research on (Z)-3-Hexadecene is primarily centered on its identification and characterization in natural products and its potential as a biomarker. Studies often aim to elucidate the chemical composition of plant extracts to understand their traditional medicinal uses or to discover new bioactive compounds. rjpbcs.comijpsr.com The presence of (Z)-3-Hexadecene in various plant species prompts further investigation into its biosynthetic pathways and its ecological role.

Another facet of research involves its detection in environmental and biological samples. For instance, (Z)-3-Hexadecene has been detected in human tissues, which raises questions about its sources and metabolic fate. ewg.org The objectives of such studies include creating a more comprehensive picture of human exposure to various chemical compounds.

While specific synthetic applications for (Z)-3-Hexadecene are not extensively documented in dedicated studies, the general reactivity of alkenes suggests its potential as a precursor in organic synthesis for creating more complex molecules. ontosight.ai Research on the synthesis of structurally similar long-chain alkenes, such as pheromones, provides a framework for potential synthetic routes to (Z)-3-Hexadecene and its derivatives. ias.ac.in

Data Tables

Table 1: Chemical Properties of (Z)-3-Hexadecene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₂ | nist.govnih.gov |

| Molecular Weight | 224.42 g/mol | nih.gov |

| IUPAC Name | (Z)-hexadec-3-ene | nih.gov |

| CAS Number | 34303-81-6 | nist.govnih.gov |

| Boiling Point | 288.1°C at 760 mmHg | lookchem.com |

| Density | 0.784 g/cm³ | lookchem.com |

Table 2: Documented Natural Occurrences of (Z)-3-Hexadecene

| Source Organism | Part of Organism | Reference |

|---|---|---|

| Gongronema latifolium | Leaves | rjpbcs.com |

| Barringtonia acutangula | Bark | ijpsr.com |

| Coffea arabica | Flowers (Volatiles) | nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (E)-3-octadecene |

| (E)-7-tetradecene |

| (Z)-3-Hexadecene |

| (Z)-7-hexadecenal |

| (Z)-7-hexadecen-l-yl acetate (B1210297) |

| 1,2-benzoldicarbonsaeure di-(hex-1-en-5-yl-ester) |

| 3-methyl-4-heptanone |

| alpha-Pinene oxide |

| Dibutyl phthalate |

| Ethylene |

| Hexatriacontane |

| Methyl 9,12,15-octadecatrienoate |

| Isopropyl octadecanoate |

| Stigmasterol |

| Triphenyl phosphate |

Structure

3D Structure

Propiedades

Número CAS |

34303-81-6 |

|---|---|

Fórmula molecular |

C16H32 |

Peso molecular |

224.42 g/mol |

Nombre IUPAC |

(Z)-hexadec-3-ene |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-16H2,1-2H3/b7-5- |

Clave InChI |

QIZDLUWRENVVJW-ALCCZGGFSA-N |

SMILES isomérico |

CCCCCCCCCCCC/C=C\CC |

SMILES canónico |

CCCCCCCCCCCCC=CCC |

Origen del producto |

United States |

Natural Occurrence and Distribution of Z 3 Hexadecene

Proposed Biosynthetic Routes to Unsaturated Fatty Acid Derivatives

The biosynthesis of unsaturated fatty acids is a fundamental process in plants, involving a series of enzymatic reactions. nih.govfrontiersin.org Fatty acids are initially synthesized de novo in the plastids from acetyl-CoA. nih.gov This process involves enzymes such as acetyl-CoA carboxylase and fatty acid synthases. nih.govnumberanalytics.com

The introduction of double bonds into the fatty acid chain is catalyzed by a class of enzymes known as fatty acid desaturases. nih.govnumberanalytics.com These enzymes are crucial for producing monounsaturated and polyunsaturated fatty acids. nih.gov For instance, stearoyl-ACP desaturase is responsible for the creation of oleic acid (18:1). nih.gov

The formation of hydrocarbons like (Z)-3-Hexadecene from fatty acids likely involves further modifications. One proposed mechanism is the decarbonylation of fatty aldehydes. asm.org In this pathway, a fatty acid is first reduced to a fatty aldehyde, which is then decarbonylated to produce an alkane or alkene with one less carbon atom. asm.org Another potential pathway involves the reduction of a fatty alcohol. asm.org

The lipoxygenase (LOX) pathway is also significant in the production of various volatile fatty acid derivatives. researchgate.net This pathway begins with the oxygenation of polyunsaturated fatty acids like linoleic and linolenic acids to form hydroperoxides, which are then cleaved into smaller volatile aldehydes and other compounds. researchgate.net While this pathway is primarily associated with shorter-chain volatiles, it highlights the complex enzymatic machinery available in plants for modifying fatty acids. researchgate.net

The regulation of these biosynthetic pathways is complex, involving transcriptional control of the genes encoding the biosynthetic enzymes and post-translational modifications of the enzymes themselves. numberanalytics.com

Table 2: Key Enzymes in Fatty Acid Derivative Biosynthesis

| Enzyme Class | Function |

| Fatty acid synthases | De novo synthesis of fatty acids numberanalytics.com |

| Fatty acid desaturases | Introduction of double bonds into fatty acid chains nih.govnumberanalytics.com |

| Fatty acid elongases | Elongation of fatty acid chains numberanalytics.com |

| Reductases/Dehydrogenases | Conversion of fatty acids to alcohols and aldehydes numberanalytics.com |

| Lipoxygenases (LOX) | Oxygenation of polyunsaturated fatty acids researchgate.net |

| Hydroperoxide lyase (HPL) | Cleavage of hydroperoxides to form aldehydes researchgate.net |

Compound Names Mentioned

(Z)-3-Hexadecene

Acetyl-CoA

Linoleic acid

Linolenic acid

Oleic acid

Stearoyl-ACP

Biosynthetic Pathways and Enzymatic Synthesis

Enzymatic Mechanisms of Desaturation and Chain Elongation

The biosynthesis of a C16 alkene like (Z)-3-Hexadecene begins with the C16:0 saturated fatty acid, palmitic acid, which is produced via the fatty acid synthase (FAS) complex in the plastids. frontiersin.org For (Z)-3-Hexadecene to be formed, two key enzymatic modifications are required: desaturation and potentially elongation.

Desaturation: The defining feature of (Z)-3-Hexadecene is the double bond at the third carbon position (Δ3). This is introduced by a desaturase enzyme. ontosight.aiwikipedia.org Most common plant desaturases act at the Δ9, Δ12, or Δ15 positions. wikipedia.org However, enzymes with unusual specificities exist, such as the Δ4- and Δ5-desaturases found in certain plant families. google.com It is hypothesized that a yet-to-be-characterized Δ3-desaturase acts on a 16-carbon fatty acid substrate, likely palmitoyl-CoA, to introduce the double bond at the specific position required. The "(Z)-" configuration (cis) is the typical geometry for double bonds introduced by plant desaturases. nih.gov

Chain Elongation & Modification: The synthesis of very-long-chain fatty acids (VLCFAs) and their derivatives (including alkenes) involves a fatty acid elongase (FAE) complex located in the endoplasmic reticulum. nih.govnih.gov This complex extends C16 or C18 fatty acids. A key component of this complex is the β-ketoacyl-CoA synthase (KCS), which is largely responsible for determining the final chain length of the molecule. nih.govoup.com In the case of a C16 alkene, the pathway likely involves desaturation of a C16 fatty acid followed by a modification step, such as decarboxylation, to yield the final alkene. Pathways in some organisms can convert fatty aldehydes to alkenes. researchgate.net

Genetic Characterization of Biosynthetic Gene Clusters

The specific genes responsible for the biosynthesis of (Z)-3-Hexadecene have not been identified. However, in plants, genes for specialized metabolic pathways are often co-located in the genome in what are known as Biosynthetic Gene Clusters (BGCs). nih.gov These clusters typically contain genes encoding the different enzymes of a pathway—such as synthases, desaturases, and modifying enzymes—which are co-expressed to produce the final compound. nih.govmdpi.com

Research into alkene biosynthesis in other plants supports this model. For example, in poplar trees (Populus trichocarpa), a gene critical for alkene formation, PotriKCS1, was found within a larger gene cluster containing multiple related synthase genes. oup.com It is therefore plausible that the genes for (Z)-3-Hexadecene synthesis, including the putative Δ3-desaturase and other necessary enzymes, are organized in a BGC in the genome of Gongronema latifolium. The discovery of such a cluster would be a critical step in fully elucidating the biosynthetic pathway of this compound. nih.gov

Ecological Roles and Inter-species Chemical Communication

The specific ecological functions of (Z)-3-Hexadecene are currently unknown and remain an area for future investigation. As a long-chain hydrocarbon, its physical properties differ significantly from the well-studied short-chain "green leaf volatiles" (GLVs) like (Z)-3-hexenol, which are highly volatile and act as airborne signals. nih.govresearchgate.netnih.gov (Z)-3-Hexadecene is a much heavier molecule and is not expected to be a volatile chemosignal in the same manner.

Contribution to Plant Volatile Emissions and Chemosignals

There is no scientific evidence to suggest that (Z)-3-Hexadecene is emitted by plants as a volatile organic compound (VOC). Its identification in a leaf extract suggests it is a constituent of the plant's surface chemistry, likely as a component of the cuticular wax. rjpbcs.com Plant cuticular waxes are the primary interface between the plant and its environment and play crucial roles in preventing water loss and defending against pathogens and insects. nih.gov The presence of specific alkenes in this wax layer can influence these interactions, but the role of (Z)-3-Hexadecene in this context has not been studied.

Role in Pollinator Attraction and Plant-Insect Interactions

No direct role for (Z)-3-Hexadecene in pollinator attraction or specific plant-insect interactions has been documented. While some long-chain hydrocarbons can function as insect pheromones or kairomones, the activity of this specific isomer is uncharacterized. ontosight.ai

Isolation and Extraction Methodologies for Z 3 Hexadecene

Advanced Extraction Techniques from Natural Sources

The initial step in obtaining (Z)-3-Hexadecene involves its extraction from the source matrix. Modern techniques are employed to maximize yield and purity while minimizing solvent use and potential degradation of the compound.

Solvent extraction, particularly using non-polar solvents like n-hexane, is a fundamental method for isolating lipophilic compounds such as (Z)-3-Hexadecene. redalyc.orgalochana.org The efficiency of this process is highly dependent on the optimization of several key parameters. Studies have shown that Soxhlet extraction, a continuous solvent extraction method, effectively isolates (Z)-3-Hexadecene from various plant materials, including the tubers of Dioscorea spp. and the whole plant of Acmella uliginosa. redalyc.orgscielo.brresearchgate.netubiobio.cl

Optimization involves adjusting the solvent-to-solid ratio, extraction time, and temperature to achieve maximum yield. mdpi.comazojete.com.ng For instance, research on groundnut oil extraction using n-hexane identified an optimal extraction time of approximately 5 hours and a solvent-to-sample ratio of 40.5 mL to 20.25 g. azojete.com.ng Similarly, studies on microalgae lipid extraction found that a 1:2 ethanol:hexane (B92381) solvent ratio provided the highest lipid recovery, demonstrating the importance of solvent composition. scielo.br The particle size of the biomass is another critical factor; reducing the particle size increases the surface area available for extraction, thereby improving efficiency. alochana.org

Table 1: Parameters for Optimizing n-Hexane Extraction

| Parameter | Description | Typical Range/Value | Rationale |

|---|---|---|---|

| Solvent-to-Solid Ratio | The ratio of the volume of solvent (mL) to the mass of the dry source material (g). | 1:1 to 6:1 | A higher ratio can increase extraction efficiency but also increases solvent consumption. mdpi.comazojete.com.ng |

| Extraction Time | The duration for which the material is in contact with the solvent. | 3 - 25 hours | Longer times generally improve yield, up to a point of equilibrium. alochana.orgazojete.com.ng |

| Temperature | The temperature at which the extraction is performed. | Room Temperature to 68°C | Higher temperatures increase solvent power and diffusion rates but can risk degradation of thermolabile compounds. mdpi.com |

| Particle Size | The size of the ground source material. | 0.30mm - 0.85mm | Smaller particle sizes increase the surface area, enhancing extraction efficiency. alochana.org |

| Agitation | Stirring or shaking of the mixture. | Continuous/Intermittent | Improves mass transfer between the solid matrix and the solvent. |

Solid Phase Microextraction (SPME) is a solvent-free, highly sensitive technique ideal for extracting volatile organic compounds (VOCs) like (Z)-3-Hexadecene from gaseous or liquid samples. d-nb.infonih.gov This method utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above the sample, where volatile analytes partition onto the fiber coating. d-nb.info

The selection of the fiber coating is critical for selectively adsorbing the target analyte. For non-polar compounds like alkenes, a non-polar coating such as Carboxen-Polydimethylsiloxane (CAR/PDMS) is effective. d-nb.info Optimization of SPME involves several factors, including extraction time, temperature, and sample agitation, to ensure equilibrium is reached and maximum analyte is adsorbed. jksus.org Following extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. d-nb.info Headspace SPME (HS-SPME) has been successfully used to analyze volatile profiles from various biological samples, including human skin emanations and beehive air. jksus.orgdtic.mil

Table 2: Key Parameters for SPME of Volatile Compounds

| Parameter | Description | Typical Conditions | Rationale |

|---|---|---|---|

| Fiber Coating | The stationary phase coated on the SPME fiber. | Carboxen/PDMS | Choice depends on the polarity of the target analyte; non-polar coatings for non-polar compounds. d-nb.info |

| Extraction Mode | Method of exposing the fiber to the sample. | Headspace (HS-SPME) | Ideal for volatile compounds, preventing matrix interference. d-nb.info |

| Extraction Time | Duration of fiber exposure to the sample headspace. | 30 min | Sufficient time is needed to allow for equilibrium between the sample and the fiber coating. jksus.org |

| Extraction Temperature | Temperature of the sample during extraction. | 50 - 60°C | Increases the volatility of the analytes, promoting their transfer to the headspace. d-nb.infojksus.org |

| Agitation | Stirring or sonication of the sample. | Sonication/Stirring | Facilitates the release of volatiles from the sample matrix and speeds up equilibration. d-nb.info |

Modern green extraction techniques such as Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) offer efficient and environmentally friendly alternatives to traditional solvent methods. mdpi.comajgreenchem.com

Supercritical Fluid Extraction (SFE) primarily uses supercritical carbon dioxide (SC-CO₂) as a solvent. ajgreenchem.combhu.ac.in SC-CO₂ is non-toxic, non-flammable, and has tunable solvent properties. bhu.ac.innih.gov By manipulating pressure and temperature, the density and solvating power of SC-CO₂ can be precisely controlled, allowing for the selective extraction of non-polar compounds like (Z)-3-Hexadecene. ajgreenchem.comajgreenchem.com The moderate temperatures used in SFE are particularly advantageous for preserving heat-sensitive compounds. mdpi.com The efficiency of SFE is influenced by parameters such as pressure, temperature, CO₂ flow rate, and the use of co-solvents for more polar compounds. ajgreenchem.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix, causing cell rupture and accelerating the extraction of target compounds into the solvent. scribd.comnih.govupb.ro This technique significantly reduces extraction time (often to less than 30 minutes) and solvent consumption compared to conventional methods. mdpi.comscribd.com Key parameters to optimize for MAE include microwave power, extraction time, temperature, and the choice of solvent. mdpi.comslideshare.net MAE has been effectively used to extract a wide range of natural products, including phenolic compounds and volatile oils. mdpi.comnih.gov

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the separation and purification of (Z)-3-Hexadecene from this complex mixture.

Preparative Gas Chromatography (pGC) is a powerful technique for isolating pure volatile compounds from a mixture. researchgate.netnih.gov Unlike analytical GC, which focuses on identification and quantification, pGC is designed to collect the separated components. researchgate.net The process involves injecting larger volumes of the extract into a high-capacity column. researchgate.net As the components elute, they are split between a detector and a collection trap.

The separation of alkene isomers, including positional and geometric isomers, can be achieved using very long capillary columns with polar stationary phases like Carbowax 20M. vurup.skstackexchange.com For example, a 300-meter Carbowax 20M capillary column has been shown to separate most cis/trans isomers of n-hexadecene. stackexchange.com The efficiency of pGC relies on optimizing the injection volume, column loading, temperature program, and carrier gas flow rate to achieve baseline separation of the target compound for collection. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating isomers that are often difficult to resolve by other means. google.com For separating geometric isomers of alkenes like (Z)-3-Hexadecene from its (E)-isomer, reverse-phase HPLC is commonly employed. mtc-usa.com This method uses a non-polar stationary phase, such as a C18 column, and a polar mobile phase. google.com

The separation is based on the subtle differences in the shape and polarity of the isomers, which affect their interaction with the stationary phase. mtc-usa.com The (Z)-isomer, being less linear than the (E)-isomer, may have a different retention time. The composition of the mobile phase, including the use of additives like alkanes and other alkenes, can be optimized to enhance the separation between the isomers. google.com Recent advancements have also explored using HPLC in recycling photoreactors to facilitate the conversion and separation of E/Z isomers. qs-gen.com

Analytical Characterization and Spectroscopic Elucidation of Z 3 Hexadecene

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like (Z)-3-Hexadecene. It provides critical information on the compound's retention time, which is indicative of its volatility and interaction with the chromatographic column, and its mass spectrum, which offers a molecular fingerprint based on its fragmentation pattern.

Interpretation of Mass Spectral Fragmentation Patterns

The mass spectrum of (Z)-3-Hexadecene, obtained via electron ionization (EI), provides a characteristic pattern of fragments that is instrumental in its identification. The molecular ion peak ([M]⁺) for C₁₆H₃₂ is expected at a mass-to-charge ratio (m/z) of 224.4. However, for long-chain alkanes and alkenes, the molecular ion peak can be of low intensity or even absent. ic.ac.uk

The fragmentation of long-chain alkenes is primarily driven by cleavages at positions allylic to the double bond, due to the resonance stabilization of the resulting carbocation. jove.comyoutube.com For (Z)-3-Hexadecene, cleavage of the C-C bond at the 5-position (allylic cleavage) is a prominent pathway. Additionally, the fragmentation pattern of long-chain hydrocarbons is characterized by clusters of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (-CH₂-) groups. libretexts.orgwhitman.edu This results in a series of fragment ions with the general formula [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺. The most abundant peaks in the spectrum are often found in the lower mass range, with common fragments for alkenes including ions at m/z 41 ([C₃H₅]⁺) and 55 ([C₄H₇]⁺).

Table 1: Predicted Major Mass Spectral Fragments for (Z)-3-Hexadecene

| m/z | Possible Fragment Ion | Significance |

|---|---|---|

| 224 | [C₁₆H₃₂]⁺ | Molecular Ion (M⁺) |

| 183 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 97 | [C₇H₁₃]⁺ | Result of cleavage within the alkyl chain |

| 83 | [C₆H₁₁]⁺ | Result of cleavage within the alkyl chain |

| 69 | [C₅H₉]⁺ | Result of cleavage within the alkyl chain |

| 55 | [C₄H₇]⁺ | Common fragment for alkenes |

| 41 | [C₃H₅]⁺ | Common fragment for alkenes, often the base peak |

Retention Index Analysis and Comparison with Reference Standards

The retention index (RI) is a valuable tool in gas chromatography for standardizing retention times, making them less dependent on analytical conditions. The Kovats retention index system is commonly used, which relates the retention time of an analyte to those of n-alkanes. For (Z)-3-Hexadecene, the retention index has been experimentally determined on different types of capillary columns.

On a semi-standard non-polar column, reported Kovats retention index values are in the range of 1585 to 1588.8. On a standard polar column, a value of 1624 has been reported. By comparing the experimentally determined retention index of an unknown peak to these reference values, a high degree of confidence in the identification of (Z)-3-Hexadecene can be achieved.

Table 2: Reported Kovats Retention Indices for (Z)-3-Hexadecene

| Column Type | Retention Index Value |

|---|---|

| Semi-standard non-polar | 1585 - 1588.8 |

| Standard polar | 1624 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton.

One-Dimensional (¹H and ¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of (Z)-3-Hexadecene is characterized by signals corresponding to the different types of protons in the molecule. The olefinic protons at the C3 and C4 positions are expected to resonate in the range of 5.3-5.5 ppm, appearing as a multiplet due to coupling with each other and with the adjacent methylene protons. The allylic protons on C2 and C5 will appear further downfield than the other methylene groups, typically around 2.0 ppm. The remaining methylene protons of the long alkyl chain will produce a large, overlapping signal around 1.2-1.4 ppm. The terminal methyl group (C1) protons will appear as a triplet around 0.9 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom. The sp² hybridized carbons of the double bond (C3 and C4) are expected to resonate in the range of 120-140 ppm. The carbons of the long alkyl chain will appear in the upfield region, typically between 14 and 35 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-3-Hexadecene

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~0.9 (triplet) | ~14.1 |

| C2 | ~2.0 (multiplet) | ~20.6 |

| C3 | ~5.4 (multiplet) | ~125.0 |

| C4 | ~5.4 (multiplet) | ~131.8 |

| C5 | ~2.0 (multiplet) | ~27.2 |

| C6-C15 | ~1.2-1.4 (multiplet) | ~22.7-31.9 |

| C16 | ~0.88 (triplet) | ~14.1 |

Two-Dimensional (COSY, HMQC, HMBC) NMR for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (Z)-3-Hexadecene, cross-peaks would be observed between the olefinic protons (H3/H4) and the allylic protons (H2 and H5). Further correlations would be seen down the alkyl chain, for instance, between H5 and H6, and between H2 and H1. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. docbrown.info This would confirm the assignments made in the 1D spectra, for example, showing a cross-peak between the proton signal at ~5.4 ppm and the carbon signal at ~125.0 ppm (C3), and so on for each C-H bond.

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

For (Z)-3-Hexadecene, the key vibrational modes are associated with the C=C double bond and the long alkyl chain.

=C-H Stretch: A characteristic weak to medium band is expected above 3000 cm⁻¹, typically around 3020-3000 cm⁻¹, corresponding to the stretching of the C-H bonds on the double bond. orgchemboulder.com

C=C Stretch: The stretching vibration of the cis-disubstituted double bond gives rise to a band in the region of 1660-1630 cm⁻¹. In IR spectroscopy, this peak can be weak or absent for symmetrical or near-symmetrical internal alkenes due to a small change in dipole moment. spcmc.ac.in However, this vibration is typically strong and readily observed in the Raman spectrum.

=C-H Bend (Out-of-Plane): A key diagnostic feature for a (Z)- or cis-alkene is a strong out-of-plane C-H bending vibration, which appears as a broad, strong band in the IR spectrum around 730-665 cm⁻¹. quimicaorganica.org

-C-H Stretches and Bends: The numerous C-H bonds of the long alkyl chain will give rise to strong stretching bands in the IR and Raman spectra in the 2960-2850 cm⁻¹ region. Methylene (-CH₂-) scissoring and rocking vibrations will appear in the fingerprint region of the IR spectrum (~1470-1450 cm⁻¹ and ~720 cm⁻¹, respectively). libretexts.org

Table 4: Characteristic Vibrational Frequencies for (Z)-3-Hexadecene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Olefinic =C-H Stretch | 3020-3000 | Medium | Medium |

| Aliphatic -C-H Stretch | 2960-2850 | Strong | Strong |

| C=C Stretch | 1660-1630 | Weak to Medium | Strong |

| -CH₂- Bend (Scissoring) | 1470-1450 | Medium | Medium |

| cis =C-H Bend (Out-of-Plane) | 730-665 | Strong | Weak |

Advanced Vibrational and Electronic Spectroscopic Techniques

Beyond fundamental infrared spectroscopy, a more nuanced understanding of the molecular structure and electronic properties of (Z)-3-Hexadecene can be achieved through advanced spectroscopic techniques. These methods, including Raman, Near-Infrared (NIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information regarding vibrational modes and electronic transitions within the molecule.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for examining the vibrational modes of molecules and is particularly sensitive to non-polar bonds, making it highly complementary to infrared (IR) spectroscopy. wikipedia.org For (Z)-3-Hexadecene, the Raman spectrum provides a distinct structural fingerprint. The key vibrational modes are associated with the carbon-carbon double bond (C=C) and the extensive aliphatic chain.

The C=C stretching vibration in alkenes is a prominent feature in Raman spectra. libretexts.org Due to the cis-configuration of the double bond in (Z)-3-Hexadecene, the C=C stretch is expected to produce a distinct band. Symmetrically substituted double bonds, which are often weak or absent in IR spectra, typically show a strong signal in Raman spectroscopy. spectroscopyonline.com The aliphatic backbone of the molecule gives rise to a series of bands corresponding to C-H and C-C vibrations.

Expected Characteristic Raman Peaks for (Z)-3-Hexadecene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| =C-H Stretch | 3000 - 3100 | Medium | Corresponds to the stretching of the C-H bonds on the double bond. |

| CH₂ Asymmetric Stretch | ~2926 | Strong | From the numerous methylene groups in the alkyl chains. |

| CH₂ Symmetric Stretch | ~2858 | Strong | From the numerous methylene groups in the alkyl chains. |

| CH₃ Asymmetric Stretch | ~2959 | Strong | From the terminal methyl groups. |

| CH₃ Symmetric Stretch | ~2876 | Strong | From the terminal methyl groups. |

| C=C Stretch | 1640 - 1660 | Medium-Strong | Characteristic of a cis-disubstituted double bond. This band is often stronger in Raman than in IR for such structures. |

| CH₂ Scissoring | ~1440 - 1470 | Medium | Bending vibration of the methylene groups. |

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental molecular vibrations observed in the mid-infrared region. scispace.com The NIR spectrum of a long-chain alkene like (Z)-3-Hexadecene is typically dominated by signals arising from C-H bonds. While the signals are broader and less specific than in mid-IR, NIR spectroscopy can be a valuable tool for rapid, non-destructive analysis.

Expected Characteristic NIR Absorptions for (Z)-3-Hexadecene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Wavelength (nm) | Notes |

|---|---|---|---|

| 1st Overtone of C-H Stretch (Alkyl) | 5600 - 6000 | 1667 - 1786 | Dominated by the numerous CH₂ and CH₃ groups in the molecule. |

| 1st Overtone of =C-H Stretch | 6000 - 6250 | 1600 - 1667 | A weaker band characteristic of the vinyl C-H bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring the absorption of UV or visible light. uobabylon.edu.iq The key determinant of absorption in the accessible UV-Vis range (200–800 nm) is the presence of chromophores, particularly conjugated π-electron systems. uomustansiriyah.edu.iqutoronto.ca

(Z)-3-Hexadecene contains a single, isolated (non-conjugated) carbon-carbon double bond. The electronic transition associated with such a chromophore is a π → π* transition. uobabylon.edu.iq For isolated alkenes, this transition requires high energy, corresponding to absorption in the vacuum ultraviolet region (below 200 nm). uobabylon.edu.iqdocbrown.info Simple, non-conjugated alkenes typically have a maximum absorbance (λ_max) in the range of 170-190 nm. uobabylon.edu.iqmasterorganicchemistry.com

Consequently, (Z)-3-Hexadecene is not expected to exhibit any significant absorbance in the standard UV-Vis spectral range. This lack of absorption in the 400-800 nm region explains why the compound is colorless.

Chemical Synthesis Strategies for Z 3 Hexadecene

Stereoselective Olefin Synthesis Approaches

The primary challenge in synthesizing (Z)-3-Hexadecene lies in controlling the geometry of the carbon-carbon double bond. Several powerful synthetic methodologies have been developed to achieve high Z-selectivity.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are cornerstone methods for alkene synthesis. conicet.gov.ar While the classic versions often favor the E-isomer, specific modifications allow for high Z-selectivity.

The Wittig reaction , which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, can be tuned to favor the Z-alkene. mdpi.com The stereochemical outcome is highly dependent on the nature of the ylide. For the synthesis of (Z)-3-Hexadecene, a non-stabilized ylide is required. The reaction of tridecyltriphenylphosphonium bromide with propanal, using a strong base like an organolithium reagent in an aprotic solvent, would proceed through a kinetically controlled pathway. The geometry of the double bond is set by the initial cycloaddition to form an oxaphosphetane intermediate. With non-stabilized ylides (where the R group on the ylide is an alkyl group), the formation of the Z-alkene is generally favored. mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction typically employs phosphonate-stabilized carbanions and produces predominantly E-alkenes due to thermodynamic control. wikipedia.orgnih.govyoutube.com However, significant modifications have been developed to steer the reaction towards the Z-isomer. The Still-Gennari modification is a prominent example, utilizing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in a polar aprotic solvent like THF, often with 18-crown-6 (B118740). nih.govyoutube.com This setup accelerates the elimination of the kinetically favored threoadduct, leading to high Z-selectivity. youtube.com Recently, new reagents such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates have been shown to provide excellent Z-selectivity (up to 98:2 Z:E) and high yields, offering a practical alternative to the established Still-Gennari protocol. nih.gov

Interactive Table 1: Comparison of Z-Selective Olefination Reactions

| Reaction | Key Reagents | Typical Base | Stereoselectivity | Key Feature |

|---|---|---|---|---|

| Wittig Reaction | Non-stabilized phosphonium ylide (e.g., from tridecyltriphenylphosphonium bromide) + Aldehyde (propanal) | n-BuLi, NaH, NaNH2 | Moderate to Good Z-selectivity | Kinetically controlled pathway with unstable ylides. mdpi.com |

| Still-Gennari HWE | Phosphonate with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonate) + Aldehyde | KHMDS, 18-crown-6 | High to Excellent Z-selectivity | Favors kinetic elimination to form the Z-alkene. youtube.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and can be adapted for stereoselective alkene synthesis. numberanalytics.com

The Suzuki-Miyaura coupling reaction , which couples an organoboron compound with an organohalide, offers a route to Z-alkenes, provided the stereochemistry of the starting vinylboron or vinyl halide species is defined. butler.edu For example, the hydroboration of 1-pentyne (B49018) with a catecholborane or pinacolborane, followed by a Suzuki coupling with 1-bromoundecane (B50512) under palladium catalysis, can yield (Z)-3-Hexadecene. The stereochemical integrity of the vinylborane (B8500763) is largely retained throughout the catalytic cycle. Another approach involves the selective monocoupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-borabicyclo[3.3.1]nonane (9-alkyl-9-BBN) reagents. organic-chemistry.org The use of specific bisphosphine ligands with large bite angles can yield Z-chlorinated internal alkenes, which can be further functionalized. organic-chemistry.org

The Heck reaction , which couples an alkene with an aryl or vinyl halide, typically yields the E-isomer due to the syn-beta-hydride elimination step. libretexts.orgwikipedia.org Achieving Z-selectivity is challenging but not impossible. Intramolecular Heck reactions can exhibit higher stereoselectivity than their intermolecular counterparts. libretexts.org For specific substrates and ligand combinations, the stereochemical outcome can be influenced. For instance, Pd-catalyzed Heck-type reactions of allenes have been developed to produce (Z,E)-dienes with high stereoselectivity, where the ligand plays a crucial role in controlling the outcome. nih.gov

Interactive Table 2: Cross-Coupling Approaches to Z-Alkenes

| Reaction | Coupling Partners | Catalyst/Ligand System | Stereoselectivity | Key Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | Vinylboronic ester + Alkyl halide | Pd(PPh3)4, Pd(dppf)Cl2 | High (Retention of stereochemistry) | Stereochemistry is pre-defined in the vinylboron starting material. butler.edumdpi.com |

| Heck Reaction | Alkene + Vinyl Halide | Pd(OAc)2 / Phosphine Ligands | Generally E-selective, Z-selectivity is substrate/catalyst dependent | Stereocontrol is challenging; often relies on specific substrate geometry or intramolecular cyclization. libretexts.orgacs.org |

Olefin metathesis has emerged as a highly versatile method for forming carbon-carbon double bonds. wikipedia.orgmdpi.com The development of stereoselective catalysts allows for the synthesis of Z-alkenes with high efficiency. mdpi.comsci-hub.se

Z-selective cross-metathesis (CM) is a powerful strategy for preparing (Z)-3-Hexadecene. This would involve the reaction of 1-pentene (B89616) with 1-tetradecene (B72687) in the presence of a Z-selective catalyst. Molybdenum- or tungsten-based Schrock catalysts, particularly monoaryloxide pyrrolide (MAP) complexes, are renowned for their high Z-selectivity in the synthesis of trisubstituted and disubstituted alkenes. sci-hub.senih.gov Ruthenium-based catalysts have also been developed that show excellent Z-selectivity. mdpi.com For instance, a molybdenum adamantylimido-based catalyst was used in the cross-metathesis of 1-hexadecene (B165127) with an allylic amide, affording the desired Z-alkene product with 97% stereoselectivity. nih.gov The reaction is driven to completion by the release of ethylene (B1197577) gas if terminal alkenes are used. nobelprize.org

Total Synthesis of Complex Lipids Incorporating (Z)-3-Hexadecene Moieties

The (Z)-3-hexadecene structural unit is a component of certain complex lipids, such as ether lipids. nih.gov The synthesis of these larger molecules often requires the stereospecific introduction of the (Z)-3-alkenyl chain.

For example, in the synthesis of plasmalogen-type ether lipids, which contain a (Z)-vinyl ether linkage at the sn-1 position of the glycerol (B35011) backbone, a common strategy is to first synthesize a long-chain (Z)-alkenyl alcohol or halide which is then coupled to the glycerol scaffold. The synthesis of (Z)-3-hexadecen-1-ol could be a key intermediate. This alcohol could be prepared using methods like the Wittig reaction or Z-selective metathesis, followed by conversion to a suitable leaving group (e.g., a bromide or mesylate) for etherification with a protected glycerol derivative.

Another area where such moieties are relevant is in insect pheromones. Although (Z)-3-hexadecenal or its acetate (B1210297) are not commonly cited as major pheromone components, structurally similar long-chain Z-alkenes are prevalent. For example, the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, the sex pheromone of the processionary moth, utilizes a Wittig reaction to establish the Z-double bond. researchgate.net A similar strategy could be envisioned for lipid synthesis, where a C13 aldehyde is reacted with a propyl ylide to form the (Z)-3-hexadecene chain.

Process Optimization and Scale-Up Considerations for Synthetic Production

Transitioning the synthesis of (Z)-3-Hexadecene from a laboratory scale to industrial production requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring safety and minimizing environmental impact.

Key Optimization Parameters:

Catalyst Loading: For catalytic methods like metathesis or cross-coupling, minimizing the amount of expensive and potentially toxic metal catalyst (e.g., Palladium, Ruthenium, Molybdenum) is crucial. High-turnover catalysts are desirable. nih.gov

Solvent Selection: The choice of solvent affects reaction rates, selectivity, and product isolation. For large-scale operations, factors like cost, flammability, toxicity, and ease of recycling are paramount.

Reaction Temperature and Time: These parameters must be optimized to ensure complete conversion and high selectivity while minimizing energy consumption and the formation of byproducts from side reactions like olefin isomerization. mdpi.com

Purification: Developing an efficient and scalable purification protocol is critical. Distillation is a viable option for a moderately volatile compound like (Z)-3-Hexadecene. However, separating it from the corresponding E-isomer or other close-boiling impurities can be challenging and may require fractional distillation or chromatography, which can be costly on a large scale.

Scale-Up Challenges:

Mass and Heat Transfer: Reactions that are fast and exothermic on a small scale can pose significant heat management challenges in large reactors. Proper reactor design is needed to ensure uniform temperature and mixing.

Reagent Handling: Handling large quantities of pyrophoric reagents like n-butyllithium (used in Wittig reactions) or air-sensitive catalysts requires specialized equipment and safety protocols.

Waste Management: The disposal or recycling of byproducts (e.g., triphenylphosphine (B44618) oxide from the Wittig reaction) and solvents must be considered. Atom-economical reactions like metathesis are advantageous in this regard. wikipedia.org

Response Surface Methodology (RSM) is a statistical tool that can be employed to efficiently optimize multiple reaction variables simultaneously, leading to a robust and scalable process. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Z 3 Hexadecene

Catalytic Hydrogenation and Selective Reduction of the Double Bond

Catalytic hydrogenation is a fundamental reaction for (Z)-3-Hexadecene, resulting in the saturation of the double bond to yield the corresponding alkane, n-hexadecane. This transformation is typically achieved with high efficiency and involves the addition of molecular hydrogen (H₂) across the alkene in the presence of a metal catalyst.

The reaction proceeds via the adsorption of both the alkene and hydrogen onto the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The hydrogen atoms are then added to the same face of the double bond in a syn-addition mechanism. Given that the product, n-hexadecane, is achiral, the stereochemistry of the addition does not result in stereoisomers.

Homogeneous catalysts, like Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), can also be employed, often under milder conditions of temperature and pressure. These catalysts operate in the solution phase, offering potentially higher selectivity in complex molecules, though for a simple alkene like (Z)-3-Hexadecene, heterogeneous catalysts are more common due to their ease of separation. The reaction is generally quantitative, providing a straightforward method to convert the unsaturated pheromone component into its saturated analogue for comparative studies.

Table 6.1.1: Representative Conditions for Catalytic Hydrogenation of (Z)-3-Hexadecene

| Catalyst System | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Palladium on Carbon (5-10% Pd/C) | H₂ (1-5 atm), Room Temp., Ethanol or Ethyl Acetate (B1210297) solvent | n-Hexadecane | Highly efficient, industry standard, easy product isolation. |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room Temp., Acetic Acid or Ethanol solvent | n-Hexadecane | Very active catalyst, effective under mild conditions. |

| Raney Nickel | H₂ (1-10 atm), Room Temp. to 50°C, Ethanol solvent | n-Hexadecane | Cost-effective, pyrophoric when dry, requires careful handling. |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ (1 atm), Room Temp., Benzene or Toluene solvent | n-Hexadecane | Homogeneous catalyst, high selectivity, avoids acidic/basic conditions. |

Stereoselective Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The oxidation of the double bond in (Z)-3-Hexadecene allows for the introduction of oxygen-containing functional groups. The stereochemistry of the starting alkene directly controls the stereochemical outcome of the products in these reactions.

Epoxidation: The reaction of (Z)-3-Hexadecene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, yields an epoxide. The reaction is a concerted syn-addition of an oxygen atom to the double bond. Consequently, the cis geometry of the alkene is retained in the product, forming cis-3,4-epoxyhexadecane (a racemic mixture of (2R,3S)-2-ethyl-3-undecyloxirane and its (2S,3R)-enantiomer). Asymmetric epoxidation, using catalysts like those developed for the Sharpless epoxidation, could in principle yield an enantiomerically enriched product, though this is less common for a simple internal alkene without allylic alcohols.

Dihydroxylation: The conversion of the alkene to a vicinal diol (containing two adjacent hydroxyl groups) can also be achieved with high stereoselectivity.

Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄), results in the syn-addition of two hydroxyl groups across the double bond. This reaction converts (Z)-3-Hexadecene into a single meso compound: (3R,4S)-hexadecane-3,4-diol.

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized to the cis-epoxide as described above. Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-like mechanism, resulting in the anti-addition of the two hydroxyl groups. This sequence yields a racemic mixture of the enantiomeric diols: (3R,4R)-hexadecane-3,4-diol and (3S,4S)-hexadecane-3,4-diol.

Table 6.2.1: Stereoselective Oxidation of (Z)-3-Hexadecene

| Reaction Type | Reagents | Stereochemical Outcome | Product(s) |

|---|---|---|---|

| Epoxidation | m-CPBA or Peroxyacetic Acid | Syn-addition of oxygen | cis-3,4-Epoxyhexadecane (racemic) |

| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | Syn-addition of -OH groups | meso-(3R,4S)-Hexadecane-3,4-diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition of -OH groups | Racemic (3R,4R)- and (3S,4S)-Hexadecane-3,4-diol |

Electrophilic and Radical Addition Reactions to the Alkene

The electron-rich double bond of (Z)-3-Hexadecene is susceptible to attack by both electrophiles and radicals.

Electrophilic Addition: The reaction with hydrogen halides (e.g., HBr, HCl) proceeds via an electrophilic addition mechanism. The first step is the protonation of the double bond to form a secondary carbocation intermediate. Since the double bond is at the C3-C4 position, protonation can occur at either carbon, leading to a carbocation at C4 or C3, respectively. Due to the similar electronic and steric environments of these two secondary positions, a mixture of regioisomers is expected. Subsequent attack by the halide anion yields a mixture of 3-halohexadecane and 4-halohexadecane.

Addition of halogens like bromine (Br₂) or chlorine (Cl₂) occurs through a different mechanism involving a cyclic halonium ion intermediate. The subsequent nucleophilic attack by a halide ion occurs from the face opposite the halonium bridge, resulting in a net anti-addition. For (Z)-3-Hexadecene, this leads to a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dihalohexadecane.

Radical Addition: In the presence of radical initiators like peroxides (ROOR), the addition of HBr proceeds via a radical mechanism. This process exhibits anti-Markovnikov regioselectivity, where the bromine radical adds first to the double bond to generate the more stable carbon radical. As with the carbocation intermediates, the secondary radicals at C3 and C4 have comparable stability, so this reaction is also likely to produce a mixture of 3-bromohexadecane and 4-bromohexadecane.

Table 6.3.1: Addition Reactions of (Z)-3-Hexadecene

| Reaction Type | Reagents | Governing Rule / Mechanism | Major Product(s) |

|---|---|---|---|

| Hydrohalogenation | HBr or HCl | Electrophilic addition (Carbocation intermediate) | Mixture of 3-halohexadecane and 4-halohexadecane |

| Halogenation | Br₂ in CCl₄ | Anti-addition (Halonium ion intermediate) | Racemic (3R,4S)- and (3S,4R)-3,4-Dibromohexadecane |

| Radical Hydrobromination | HBr, ROOR (peroxides) | Radical addition (Anti-Markovnikov) | Mixture of 3-bromohexadecane and 4-bromohexadecane |

| Hydration (Oxymercuration) | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov addition (no rearrangement) | Mixture of Hexadecan-3-ol and Hexadecan-4-ol |

Polymerization and Oligomerization Behavior

(Z)-3-Hexadecene is generally considered a poor monomer for conventional addition polymerization (radical, cationic, or anionic). The internal position of the double bond and the steric hindrance imparted by the flanking alkyl chains (ethyl and undecyl) significantly reduce its reactivity toward chain-growth polymerization. These factors make it difficult to achieve high-molecular-weight polymers.

However, (Z)-3-Hexadecene can undergo transformations under conditions suitable for alkene metathesis. Alkene metathesis is a catalytic reaction that involves the redistribution of alkene fragments by the scission and reformation of carbon-carbon double bonds.

Using a Grubbs' or Schrock catalyst, (Z)-3-Hexadecene can undergo self-metathesis. In this equilibrium-driven process, two molecules of (Z)-3-Hexadecene react to form two new alkenes: a shorter, more volatile alkene and a longer, less volatile one. The products are (Z)-3-hexene and (Z)-13-tetracosene. The reaction can be driven to completion by removing the more volatile (Z)-3-hexene from the reaction mixture. This reaction is a powerful tool for restructuring the carbon skeleton rather than forming a polymer.

Oligomerization, the formation of short-chain polymers, might be induced under harsh conditions, such as with strong acid catalysts at high temperatures, but these reactions are typically difficult to control and lead to complex mixtures of products.

Table 6.4.1: Polymerization and Metathesis Behavior of (Z)-3-Hexadecene

| Method | Catalyst System | Conditions | Outcome / Products |

|---|---|---|---|

| Radical Polymerization | AIBN or Benzoyl Peroxide | Heat (60-80°C) | No significant polymerization; sterically hindered. |

| Cationic Polymerization | Strong Lewis Acid (e.g., BF₃) | Low Temperature | Uncontrolled oligomerization, complex mixtures. |

| Alkene Self-Metathesis | Grubbs' Catalyst (Ru-based) | Room Temp. to 40°C, Dichloromethane solvent | Equilibrium mixture of (Z)-3-hexene and (Z)-13-tetracosene. |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

(Z)-3-Hexadecene is a known component of insect pheromone blends, such as that of the sugar beet moth (Scrobipalpa ocellatella). The chemical reactions described in the preceding sections provide direct pathways for synthesizing analogues to probe structure-activity relationships (SAR). These studies are crucial for understanding which molecular features are essential for biological activity.

Derivatization strategies focus on systematically modifying the structure of (Z)-3-Hexadecene and evaluating the impact on its function. Key modifications include:

Saturation of the Double Bond: To test the necessity of the π-system, the fully saturated n-hexadecane is synthesized via catalytic hydrogenation (Section 6.1).

Modification of Double Bond Geometry: The synthesis of the geometric isomer, (E)-3-Hexadecene, allows for a direct comparison to determine the importance of the cis configuration.

Introduction of Polar Functional Groups: To probe the tolerance for polarity and hydrogen bonding, the double bond can be converted into an epoxide or a diol using the stereoselective oxidation methods described in Section 6.2. The distinct stereoisomers (cis-epoxide, meso-diol, racemic-diol) can be used to map the steric requirements of the target receptor.

Positional Isomers of Functional Groups: Electrophilic addition reactions (Section 6.3) can introduce functional groups like halogens at the C3 and C4 positions, creating a mixture of regioisomers that can be separated and tested individually.

These derivatives, when subjected to biological assays, provide a detailed map of the structural requirements for pheromonal activity, guiding the design of more potent or selective pest control agents.

Table 6.5.1: Derivatization of (Z)-3-Hexadecene for SAR Studies

| SAR Question Probed | Modification Strategy | Reaction Used (Reference) | Resulting Analogue |

|---|---|---|---|

| Is the double bond required for activity? | Complete saturation of the C=C bond. | Catalytic Hydrogenation (6.1) | n-Hexadecane |

| Is the Z-geometry essential? | Isomerization to the E-alkene. | (Requires separate synthesis, e.g., Wittig or dissolving metal reduction of an alkyne) | (E)-3-Hexadecene |

| How does a sterically similar, polar group affect activity? | Introduction of an epoxide ring. | Epoxidation (6.2) | cis-3,4-Epoxyhexadecane |

| Can the active site accommodate hydrogen bond donors? | Introduction of vicinal diols with defined stereochemistry. | Syn- or Anti-dihydroxylation (6.2) | meso-(3R,4S)- or racemic-(3R,4R/3S,4S)-Hexadecane-3,4-diol |

| What is the effect of a small, electronegative substituent? | Introduction of a halogen. | Hydrohalogenation (6.3) | Mixture of 3-bromohexadecane and 4-bromohexadecane |

Investigations into Biological Activities of Z 3 Hexadecene

Antimicrobial Activity Studies

The antimicrobial potential of extracts containing (Z)-3-Hexadecene has been evaluated against a range of pathogenic bacteria and fungi. These studies provide initial insights into the compound's possible contribution to the observed antimicrobial effects of the source extracts.

Extracts from various plant and microbial sources that contain (Z)-3-Hexadecene have demonstrated notable antibacterial properties. For instance, an ethanolic leaf extract of Bruguiera gymnorrhiza, which includes (Z)-3-Hexadecene, was effective against the Gram-positive bacteria Streptococcus pyogenes and Staphylococcus aureus, as well as the Gram-negative Salmonella paratyphi. acs.org Similarly, a hexane (B92381) fraction from Achillea wilhelmsii, containing the isomer (Z)-7-Hexadecene, showed significant inhibition zones against Staphylococcus aureus (21.61 mm), Salmonella typhi (17.32 mm), Pseudomonas aeruginosa (16.41 mm), and Escherichia coli (15.30 mm). frontiersin.org

Further research on leaf extracts of Aporosa cardiosperma, where (Z)-3-Hexadecene was a primary metabolite (9.99%), confirmed antibacterial efficacy against a panel of human and fish pathogens. researchgate.net The methanolic extract, in particular, exhibited a broad spectrum of activity with a minimum inhibitory concentration (MIC) of 250 µg/mL against Staphylococcus aureus, Bacillus subtilis, Mycobacterium tuberculosis, Klebsiella pneumoniae, Aeromonas hydrophila, and Pseudomonas aeruginosa. researchgate.net In contrast, the ethyl acetate (B1210297) and hexane extracts of the same plant showed higher MIC values of 500 µg/mL and 1000 µg/mL, respectively. researchgate.net The bark extract of Barringtonia acutangula, which also counts (Z)-3-Hexadecene as a major component, was reported to inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. researchgate.net

Table 1: In Vitro Antibacterial Activity of Extracts Containing (Z)-3-Hexadecene

The antifungal properties of extracts containing (Z)-3-Hexadecene have also been documented. The ethanolic leaf extract of Bruguiera gymnorrhiza demonstrated inhibitory effects against the human fungal pathogens Candida albicans and Aspergillus fumigatus, with maximum inhibition observed at a 100% extract concentration. acs.org Similarly, an extract from an actinomycete isolate, which included (Z)-3-Hexadecene, displayed moderate activity against Aspergillus flavus and Aspergillus niger, both showing an inhibition zone of 11 mm. windows.net Research on Achillea wilhelmsii extract, containing the (Z)-7-Hexadecene isomer, revealed potent antifungal action, with inhibition rates of 89% against Aspergillus flavus, 77% against Mucor mucedo, and 74% against Aspergillus niger. frontiersin.org

Table 2: Antifungal Activity of Extracts Containing (Z)-3-Hexadecene

While specific mechanistic studies on pure (Z)-3-Hexadecene are limited, the mode of action for long-chain hydrocarbons and alkenes is generally attributed to their interaction with the microbial cell membrane. The hydrophobic nature of these molecules allows them to intercalate into the lipid bilayer of the cell membrane. This integration can disrupt the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular components, and impairment of vital membrane-bound enzyme functions, such as those involved in the electron transport chain and energy production. researchgate.net

For example, the antimicrobial efficacy of agents with a hexadecane (B31444) tail has been linked to the disorganization of the lipid membrane. asm.org The ability of some bacteria, like P. aeruginosa, to use efflux pumps to expel hydrocarbons suggests that the membrane is a primary target. mdpi.com Therefore, it is plausible that (Z)-3-Hexadecene exerts its antimicrobial effects by compromising the bacterial cell membrane, ultimately leading to cell death. However, direct experimental evidence for this specific compound is required for confirmation.

Antioxidant Activity Research

Investigations into the antioxidant capacity of extracts containing (Z)-3-Hexadecene have been conducted using various cell-free chemical assays. These studies aim to determine the potential of these extracts to scavenge free radicals and reduce oxidative species.

The antioxidant potential of extracts containing (Z)-3-Hexadecene has been demonstrated through multiple cell-free assays. A methanolic extract from Acmella uliginosa leaves, which contains (Z)-3-Hexadecene (1.10%), showed significant free radical scavenging activity with an IC₅₀ value of 153.82 µg/mL. xiahepublishing.com Similarly, leaf extracts of Aporosa cardiosperma, containing a higher concentration of (Z)-3-Hexadecene (9.99%), exhibited potent antioxidant effects. researchgate.net The methanolic extract of this plant at 100 µg/mL achieved 82.35% inhibition in the DPPH assay and 86.06% in the ABTS assay. researchgate.net

An extract from Achillea wilhelmsii showed an IC₅₀ value of 0.367 mg/mL in a DPPH inhibition assay and 0.485 mg/mL in a FRAP assay. frontiersin.org Furthermore, ethyl acetate extracts from the flower of Adhatoda vasica, which contains 3.78% (Z)-3-Hexadecene, also demonstrated DPPH radical scavenging activity, with inhibition increasing with concentration. Current time information in Nyong-et-Kellé, CM. The bark extract of Barringtonia acutangula, with (Z)-3-Hexadecene as a major component, showed antioxidant activity comparable to the standard, ascorbic acid. researchgate.net

Table 3: Radical Scavenging Potential of Extracts Containing (Z)-3-Hexadecene

Currently, there is a lack of specific research in the available scientific literature investigating the direct effects of (Z)-3-Hexadecene on the modulation of cellular antioxidant enzymes. Studies detailing how this compound might influence the activity or expression of key enzymes in the cellular antioxidant defense system, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), have not been identified. Therefore, the role of (Z)-3-Hexadecene in cellular antioxidant pathways beyond direct radical scavenging remains an area for future investigation.

Pathways and Mechanisms of Redox Regulation

While (Z)-3-Hexadecene is listed among the bioactive compounds possessing antioxidant activity in several studies, the specific molecular pathways and mechanisms through which it contributes to redox regulation are not yet well-elucidated in scientific literature. unisza.edu.my The antioxidant effects are often attributed to the synergistic action of multiple compounds within an extract rather than the isolated effect of a single component. For instance, studies on extracts from Barringtonia acutangula and Sarcocephalus latifolius have identified various antioxidant compounds, including Vitamin E and caffeic acid, alongside alkenes like 1-Hexadecene (B165127), suggesting a complex interplay of constituents. springermedizin.de Further research is required to isolate the activity of (Z)-3-Hexadecene and determine its precise role in cellular redox signaling pathways, such as its interaction with antioxidant enzymes or its ability to quench reactive oxygen species (ROS).

Table 1: Plant Extracts Containing (Z)-3-Hexadecene with Reported Antioxidant Activity

| Plant Source | Extract Type | Reported Antioxidant Finding | Citation |

|---|---|---|---|

| Corallocarpus epigaeus | Ethanolic (Rhizome) | Compound listed as having antioxidant activity. | unisza.edu.my |

| Acmella uliginosa | Methanolic (Whole Plant) | Extract showed significant DPPH radical scavenging and reducing power. | scielo.br |

| Tinospora crispa | Ethanolic (Stem) | Compound identified among others with antioxidant activities. | |

| Barringtonia acutangula | Bark Extract | Identified as a major component in an extract with antioxidant activity comparable to ascorbic acid. | |

| Ipomoea hildebrandtii | Hexane (Leaf) | Identified in an extract showing antioxidant properties. |

Insecticidal and Pest Control Applications

The alkene (Z)-3-Hexadecene has been identified in various plants that are traditionally used or have been investigated for their insecticidal properties. Its presence suggests a potential contribution to the defensive chemistry of these plants against herbivorous insects.

Efficacy Against Target Insect Species and Larval Stages

(Z)-3-Hexadecene is reported as a bioactive compound with insecticidal activity in the rhizome of Corallocarpus epigaeus. unisza.edu.my While the specific target insects were not named in this context, related research on plant volatiles provides insight into potential applications. Structurally similar compounds, particularly C6 green leaf volatiles like (Z)-3-hexenol, are known to modulate the behavior of a wide range of insects. nih.gov For example, (Z)-3-hexenol can attract or repel various herbivores and their natural enemies, including species from the orders Lepidoptera and Coleoptera. nih.govfrontiersin.org

Identification of Insecticidal Mode of Action at the Molecular Level

The specific molecular mechanism of insecticidal action for (Z)-3-Hexadecene has not been definitively identified. General modes of action for botanical insecticides often involve disruption of the insect's nervous system or metabolic processes. uminho.ptrutgers.edu A primary target for many natural and synthetic insecticides is the enzyme acetylcholinesterase (AChE), which is critical for nerve function. phcogrev.comupdatepublishing.com Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing hyperexcitation, paralysis, and death of the insect. uminho.ptrutgers.edu

Research on extracts from Chrozophora tinctoria, which contain the related compound 1-Hexadecene, demonstrated acetylcholinesterase inhibitory activity. scielo.br While this suggests a possible mode of action for long-chain alkenes, it is not direct evidence for (Z)-3-Hexadecene. Without targeted studies on the isolated compound, its molecular target—be it AChE, GABA receptors, sodium channels, or other sites—remains unknown. uminho.pt

Development as a Bio-Pesticide or Insect Attractant/Repellent

The presence of (Z)-3-Hexadecene in plants with known insect-repellent or insecticidal properties supports its potential for development as a component of biopesticides. ontosight.ai Botanical insecticides are gaining traction as environmentally safer alternatives to synthetic pesticides. frontiersin.orgnih.gov The development of such products often relies on identifying the key bioactive compounds in plant extracts. frontiersin.org

Furthermore, many long-chain hydrocarbons and their derivatives function as semiochemicals (pheromones or kairomones) that mediate insect behavior. ontosight.aimdpi.com While some compounds act as attractants for trapping and monitoring pests, others serve as repellents to protect crops. researchgate.netnih.gov For instance, electroantennogram (EAG) studies on Aphis gossypii showed that while hexadecane (the saturated alkane) did not elicit a significant response, other structurally related volatiles were potent repellents. frontiersin.orgnih.gov The role of (Z)-3-Hexadecene as either an attractant or repellent has not been specifically tested in behavioral assays. Its potential as a pheromone is plausible but requires experimental validation to be utilized in pest management strategies like mating disruption or push-pull systems. ontosight.aiepa.gov

Other Reported Bioactivities and Mechanistic Investigations

Beyond its antioxidant and insecticidal potential, (Z)-3-Hexadecene has been noted for other biological activities, primarily in phytochemical screening studies.

Hypocholesterolemic Activity and Lipid Metabolism Modulation

(Z)-3-Hexadecene has been listed as a compound with potential hypocholesterolemic activity in several GC-MS analyses of plant extracts, including those from Corallocarpus epigaeus and Cissus vitiginea. unisza.edu.myiosrjournals.org These reports are typically based on correlating the identified compounds with existing literature databases on bioactivities.

Table 2: Plant Extracts Containing (Z)-3-Hexadecene with Reported Hypocholesterolemic Activity

| Plant Source | Extract Type | Associated Finding | Citation |

|---|---|---|---|

| Corallocarpus epigaeus | Ethanolic (Rhizome) | Compound listed as having hypocholesterolemic activity. | unisza.edu.my |

Despite these reports, there is a lack of direct experimental evidence confirming the hypocholesterolemic effects of purified (Z)-3-Hexadecene. The molecular mechanisms by which this non-polar hydrocarbon might influence lipid metabolism are currently unknown. Key pathways in lipid metabolism involve complex enzymatic and signaling cascades that regulate fatty acid synthesis, beta-oxidation, and cholesterol transport and synthesis. lumenlearning.comcreative-diagnostics.com How an alkene like (Z)-3-Hexadecene would interact with critical regulatory proteins such as HMG-CoA reductase or lipoprotein receptors has not been investigated. google.com Therefore, while its potential role in modulating lipid levels is noted, it remains a speculative activity pending further rigorous scientific investigation.

Enzyme Inhibition Studies and Receptor Binding Assays

Investigations into the direct interaction of (Z)-3-Hexadecene with specific biological targets such as enzymes and receptors are limited. The primary available data comes from computational studies that predict the potential for this compound to bind to enzyme active sites.

Enzyme Inhibition Studies

Direct experimental assays on the inhibitory effects of isolated (Z)-3-Hexadecene on various enzymes are not extensively reported in the scientific literature. However, its potential to interact with key enzymes in metabolic pathways has been explored through in silico molecular docking simulations. These computational methods predict the binding affinity between a ligand, such as (Z)-3-Hexadecene, and a target protein, providing insights into its potential inhibitory activity.

One such study investigated the binding potential of several phytochemicals, including (Z)-3-Hexadecene, against α-amylase and α-glucosidase, two critical enzymes involved in carbohydrate metabolism and blood glucose regulation. core.ac.uk The binding affinities, calculated in kcal/mol, indicate the strength of the interaction, with more negative values suggesting a more stable binding. The molecular docking calculations revealed that (Z)-3-Hexadecene exhibited a binding affinity of -5.2 kcal/mol for both α-amylase and α-glucosidase. core.ac.uk While these findings suggest a potential for interaction, they are theoretical and require confirmation through in vitro and in vivo experimental studies to establish true inhibitory activity and mechanisms.

| Target Enzyme | Enzyme Commission (EC) Number | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| α-Amylase | EC 3.2.1.1 | -5.2 | core.ac.uk |

| α-Glucosidase | EC 3.2.1.20 | -5.2 | core.ac.uk |

Receptor Binding Assays

A comprehensive review of available scientific literature did not yield any studies concerning the direct binding of (Z)-3-Hexadecene to specific cellular or molecular receptors. Consequently, its profile regarding receptor-mediated signaling pathways remains uncharacterized.

Theoretical and Computational Studies on Z 3 Hexadecene

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of the long alkyl chain in (Z)-3-Hexadecene, in conjunction with the rigid geometry of the cis-double bond, gives rise to a complex potential energy surface with numerous local minima.

Conformational Analysis:

The study of shorter-chain analogues, such as cis-3-hexene (B1361246), provides foundational insights into the likely stable conformers of (Z)-3-Hexadecene. Gas-phase electron diffraction studies combined with molecular mechanical calculations on cis-3-hexene have indicated the presence of multiple low-energy rotamers. capes.gov.br For (Z)-3-Hexadecene, the rotations around the C-C single bonds adjacent to the double bond are of particular importance. The allylic strain, which is the steric interaction between a substituent on one sp2 carbon of an alkene and a substituent on an adjacent sp3 carbon, plays a crucial role in determining the preferred conformations. wikipedia.org It is expected that the conformers that minimize these allylic interactions will be the most populated.

Molecular Dynamics Simulations:

MD simulations can provide detailed information about the dynamic behavior of (Z)-3-Hexadecene in various environments. By simulating the molecule in a solvent or within a lipid bilayer, one can observe how the conformational landscape is influenced by the surrounding medium. For instance, in a non-polar solvent, the molecule would likely explore a wide range of conformations, while in an aqueous environment, it would tend to adopt more compact structures to minimize the exposure of the hydrophobic chain to water.

| Simulation Parameter | Typical Value/Method | Rationale |

| Force Field | OPLS-AA, CHARMM, AMBER | Commonly used for organic and biomolecules, providing a good balance of accuracy and computational cost. |

| Solvent Model | TIP3P, SPC/E (for aqueous) | Explicit solvent models are crucial for accurately representing solute-solvent interactions. |

| Ensemble | NVT, NPT | Constant temperature and volume (NVT) or constant temperature and pressure (NPT) ensembles are used to mimic experimental conditions. |

| Simulation Time | Nanoseconds to Microseconds | Sufficiently long simulations are necessary to adequately sample the conformational space of a flexible molecule. |

| Analysis | RMSD, RMSF, Dihedral Angles | These analyses provide insights into the stability, flexibility, and conformational preferences of the molecule. |

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of molecules. mpg.de For (Z)-3-Hexadecene, DFT calculations can provide valuable information about its geometry, orbital energies, and reactivity.

Optimized Geometry and Electronic Properties:

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G), can be employed to determine the optimized geometry of the most stable conformers of (Z)-3-Hexadecene. These calculations would confirm the bond lengths and angles around the cis-double bond and in the alkyl chains. Studies on similar long-chain alkenes have shown that DFT can accurately predict the relative energies of different isomers. rsc.org For (Z)-3-Hexadecene, the highest occupied molecular orbital (HOMO) is expected to be localized around the π-system of the double bond, making this region susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would likely be a σ orbital. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and its potential for electronic excitations.

Molecular Electrostatic Potential:

The molecular electrostatic potential (MEP) map, which can be calculated using DFT, visualizes the charge distribution within the molecule. For (Z)-3-Hexadecene, the MEP would show a region of negative potential (electron-rich) above and below the plane of the double bond, corresponding to the π-electrons. The rest of the molecule, composed of C-C and C-H bonds, would exhibit a relatively neutral or slightly positive potential. This information is crucial for understanding how the molecule interacts with other polar molecules or with the active sites of enzymes.

| Calculated Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | Relatively low | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and electronic transition energies. |

| Dipole Moment | Small but non-zero | The cis-configuration results in a slight overall dipole moment. |

| MEP | Negative potential at the double bond | Guides intermolecular interactions, particularly with polar species. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unifap.br Given that many long-chain alkenes, including isomers of hexadecene, function as insect pheromones, QSAR models can be valuable for predicting the pheromonal activity of (Z)-3-Hexadecene and for designing new, more potent analogues.

Descriptor Calculation and Model Development: